Imetit

Descripción general

Descripción

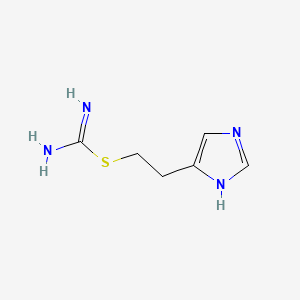

IMETIT es un compuesto químico conocido por su función como agonista del receptor H3 de la histamina. Científicamente se le conoce como 2-(1H-imidazol-5-il)etil carbamimidotioato . Este compuesto ha sido estudiado extensamente por sus posibles aplicaciones terapéuticas, particularmente en el campo de la neurofarmacología.

Métodos De Preparación

IMETIT se puede sintetizar a través de varias rutas sintéticas. Un método común implica la reacción de 2-(1H-imidazol-5-il)etanol con tiofosgeno para formar 2-(1H-imidazol-5-il)etil isotiocianato, que luego se trata con amoníaco para producir this compound . Las condiciones de reacción típicamente implican el uso de disolventes como diclorometano y temperaturas que varían de 0 °C a temperatura ambiente.

Los métodos de producción industrial para this compound no están ampliamente documentados, pero la síntesis generalmente sigue principios similares a la preparación a escala de laboratorio, con ajustes para reacciones a mayor escala y procesos de purificación.

Análisis De Reacciones Químicas

IMETIT experimenta diversas reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar para formar sulfoxidos y sulfonas bajo condiciones específicas.

Reducción: Las reacciones de reducción pueden convertir this compound en sus derivados de amina correspondientes.

Sustitución: this compound puede participar en reacciones de sustitución nucleófila, donde el grupo tiourea puede ser reemplazado por otros nucleófilos.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el hidruro de litio y aluminio, y nucleófilos como las aminas. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados .

Aplicaciones Científicas De Investigación

IMETIT tiene una amplia gama de aplicaciones de investigación científica:

Química: this compound se utiliza como un compuesto modelo para estudiar el comportamiento de los receptores de histamina y sus agonistas.

Biología: Se utiliza en la investigación para comprender el papel de la histamina en varios procesos biológicos, incluida la neurotransmisión y la respuesta inmune.

Mecanismo De Acción

IMETIT ejerce sus efectos al unirse a los receptores H3 de la histamina, que son receptores acoplados a proteína G que se encuentran principalmente en el sistema nervioso central. Tras la unión, this compound activa estos receptores, lo que lleva a la inhibición de la liberación de histamina y la modulación de la liberación de neurotransmisores. Esta acción da como resultado diversos efectos fisiológicos, incluida la reducción de la inflamación y la modulación de las funciones cognitivas .

Comparación Con Compuestos Similares

IMETIT es único debido a su alta afinidad y selectividad por los receptores H3 de la histamina. Los compuestos similares incluyen:

Tioperamida: Un antagonista del receptor H3 que bloquea los efectos de la histamina.

Proxyfan: Un agonista proteano que puede actuar como un agonista, agonista inverso o antagonista en los receptores H3.

Pitolisant: Un antagonista del receptor H3 utilizado en el tratamiento de la narcolepsia.

En comparación con estos compuestos, this compound se distingue por su capacidad para activar específicamente los receptores H3, lo que lo convierte en una herramienta valiosa en la investigación y las posibles aplicaciones terapéuticas .

Propiedades

IUPAC Name |

2-(1H-imidazol-5-yl)ethyl carbamimidothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4S/c7-6(8)11-2-1-5-3-9-4-10-5/h3-4H,1-2H2,(H3,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEHSVUKQDJULKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CCSC(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8043737 | |

| Record name | Imetit | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8043737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102203-18-9 | |

| Record name | 2-(1H-Imidazol-5-yl)ethyl carbamimidothioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102203-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imetit | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102203189 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imetit | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8043737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IMETIT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/677MJ4VPZC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of Imetit?

A1: this compound is a highly potent and selective agonist of the histamine H3 receptor (H3R). [, , , , , , , , , , , , ]

Q2: Where are histamine H3 receptors (H3Rs) primarily located?

A2: H3Rs are primarily located in the central nervous system (CNS) and to a lesser extent in the peripheral nervous system (PNS). [, , , , ]

Q3: How does this compound interact with H3Rs?

A3: this compound binds to H3Rs and mimics the action of the endogenous ligand, histamine, leading to receptor activation. [, , , ]

Q4: What are the downstream consequences of H3R activation by this compound?

A4: H3R activation by this compound primarily leads to the inhibition of neurotransmitter release, including histamine, dopamine, norepinephrine, serotonin, and glutamate. [, , , , , , , ] This inhibition occurs through Gi/o protein-coupled pathways, leading to downstream effects such as decreased cAMP production, modulation of ion channels (e.g., inhibition of N-type calcium channels), and altered intracellular signaling cascades (e.g., ERK1/2). [, , ]

Q5: Does this compound affect the release of other neurotransmitters besides histamine?

A5: Yes, this compound, through its action on H3Rs, has been shown to modulate the release of several other neurotransmitters, including norepinephrine, dopamine, and acetylcholine. [, , , , , , ]

Q6: How does this compound affect norepinephrine release in the heart?

A6: this compound, by activating H3Rs, inhibits both the exocytotic release of norepinephrine during early myocardial ischemia and the carrier-mediated release of norepinephrine during protracted ischemia. This inhibitory effect on norepinephrine release has been observed in both animal models and human heart tissue. [, ]

Q7: How does this compound's effect on norepinephrine release relate to its potential therapeutic benefits?

A7: The excessive release of norepinephrine during myocardial ischemia contributes to cardiac dysfunction and arrhythmias. This compound's ability to attenuate this release, as demonstrated in research using human heart tissue, suggests its potential as a novel therapeutic strategy for mitigating ischemia-related cardiac complications. [, ]

Q8: What is the molecular formula and weight of this compound?

A8: this compound has the molecular formula C6H10N4S and a molecular weight of 174.24 g/mol.

Q9: Is there any spectroscopic data available for this compound?

A9: The provided research papers do not offer detailed spectroscopic data (NMR, IR, etc.) for this compound.

A9: The provided research focuses on the pharmacological properties of this compound. Data regarding its material compatibility and stability outside a biological context is not discussed.

A9: this compound is not reported to possess catalytic properties. Its activity centers on its role as a ligand for the histamine H3 receptor.

Q10: Have computational approaches been used to study this compound?

A12: While the provided research does not delve into specific computational studies, one study [] utilizes molecular modeling to understand how mutations within the transmembrane domain 5 of the H3 receptor affect the binding of this compound and other agonists. This suggests that computational methods, like molecular docking and molecular dynamics simulations, can be valuable tools to explore the binding interactions of this compound and other ligands with H3R.

Q11: Does the stereochemistry of this compound affect its activity?

A11: The provided research does not explicitly state whether this compound possesses chiral centers or if its stereochemistry impacts its activity.

A11: The documents primarily focus on the pharmacological effects of this compound. Information about its chemical stability or formulation strategies to enhance its properties is not included.

A11: The research papers do not directly address SHE (Safety, Health, and Environment) regulations specific to this compound.

Q12: What is the duration of action of this compound?

A18: Studies in mice and rats show that the effect of this compound on tele-methylhistamine levels in the cerebral cortex remains at its peak even after 6 hours post-administration. This suggests a relatively long duration of action for the drug. []

Q13: Are there differences in the effects of centrally and peripherally administered this compound?

A19: Yes, research indicates distinct effects depending on the administration route. Peripherally administered this compound decreases vascular tone in the mesenteric artery and increases intestinal oxygen uptake, potentially by inhibiting sympathetic vasoconstriction. In contrast, central administration of this compound increases blood pressure and decreases mesenteric blood flow and oxygen consumption, suggesting activation of the sympathetic nervous system. [] This highlights the importance of considering both central and peripheral effects of this compound.

Q14: In which in vitro models has this compound been shown to be effective?

A20: this compound effectively inhibits the binding of a radiolabeled H3 antagonist to rat brain membranes. [] It also inhibits potassium-induced release of histamine from rat brain slices and synaptosomes. [] Furthermore, this compound inhibits calcitonin gene-related peptide release from cardiac C fibers in guinea pig atria, demonstrating its efficacy in modulating sensory nerve function. [] In a human cellular model (SH-SY5Y cells transfected with human H3R), this compound effectively reduced intracellular calcium increases and norepinephrine exocytosis in response to membrane depolarization, highlighting its efficacy in modulating neurotransmitter release. []

Q15: What in vivo models have been used to study the effects of this compound?

A15: Several animal models have been employed, including:

- Rodent models of allergic rhinitis: this compound effectively reduces nasal symptoms like sneezing and rubbing in ovalbumin-sensitized guinea pigs and mice. [, ]

- Rodent models of myocardial infarction: this compound demonstrates cardioprotective effects in rats by attenuating isoproterenol-induced ECG abnormalities, heart rate changes, oxidative stress, and myocardial injury. [, ]

- Rodent models of obesity and diabetes: this compound reduces appetite, body weight, fat mass, and improves metabolic parameters in diet-induced obese mice. []

- Primate models of Parkinson’s disease: this compound reduces L-DOPA-induced chorea in MPTP-lesioned marmosets. []

Q16: Have clinical trials been conducted with this compound in humans?

A16: The provided research does not mention any completed or ongoing clinical trials involving this compound in humans.

A16: The development of resistance to this compound is not discussed in the provided research papers.

Q17: What are the potential adverse effects of this compound?

A24: While the research primarily focuses on the potential therapeutic benefits of this compound, one study [] observed that high doses of this compound (10 mg/kg) administered alone, without L-DOPA, exacerbated parkinsonian disability in MPTP-lesioned marmosets. This finding underscores the need for careful dose optimization in future preclinical and clinical studies.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[5-(3-Acetylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphate](/img/structure/B1201514.png)

![N-Hydroxy-2-[(methylphenylphosphinyl)benzylamino]-4-methylpentanamide](/img/structure/B1201515.png)

![2-[6-[6-[1-ethyl-4-(1H-pyrrole-2-carbonyl)-2,3,3a,4,5,7a-hexahydro-1H-inden-5-yl]hexa-3,5-dien-3-yl]-5-methyloxan-2-yl]propanoic acid](/img/structure/B1201517.png)